Superior Halogen-Bond Donor Strength
In competitive co‑crystallization experiments, 2‑bromo‑1,3,5‑trifluoro‑4‑methoxybenzene consistently outperforms non‑fluorinated bromoarenes as a halogen‑bond (XB) donor [1]. The perfluorination of the aromatic ring significantly increases the positive electrostatic potential (σ‑hole) on the bromine atom, leading to a stronger and more directional XB interaction [1]. This is a class‑level inference based on the established hierarchy that places perfluorinated bromoarenes above non‑fluorinated bromophenyl donors in XB donor strength [1].
| Evidence Dimension | Halogen‑bond donor strength ranking |
|---|---|
| Target Compound Data | Perfluorinated bromoarene (class including target compound) – High ranking in XB donor hierarchy |
| Comparator Or Baseline | Non‑fluorinated bromophenyl donors – Lower ranking in XB donor hierarchy |
| Quantified Difference | Not quantified directly for this specific compound; established by relative ranking in competitive co‑crystallization screens [1] |
| Conditions | Co‑crystallization with 21 different XB acceptors; ranking based on frequency of primary XB interaction formation [1] |
Why This Matters
For crystal engineers, the predictable and robust halogen‑bond donor properties ensure reliable formation of target supramolecular architectures, reducing experimental trial‑and‑error and material waste.
- [1] Aakeröy CB, et al. Supramolecular hierarchy among halogen‑bond donors. Chemistry. 2013;19(48):16240‑16247. doi:10.1002/chem.201302162. View Source
